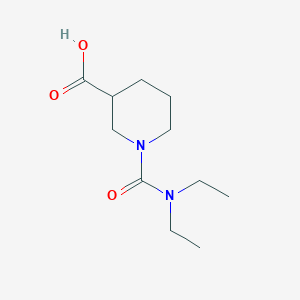

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diethylcarbamoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-6-9(8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKVIKPFNFHRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, prized for its favorable pharmacokinetic properties and its role as a versatile structural motif in a vast array of pharmaceuticals and natural products. The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's biological activity. 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid is a compound of interest for researchers in drug development due to the presence of both a hydrogen bond acceptor (the tertiary amide) and a hydrogen bond donor/acceptor (the carboxylic acid), offering multiple points of interaction with biological targets. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this molecule, rooted in established chemical principles and supported by validated protocols for analogous transformations.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection at the amide bond. This primary disconnection suggests that the synthesis can be approached by forming the amide from piperidine-3-carboxylic acid and diethylamine. To achieve selectivity and prevent unwanted side reactions, particularly N-acylation of the piperidine nitrogen, a protecting group strategy is essential. The use of a tert-butoxycarbonyl (Boc) group is a well-established and robust choice for protecting secondary amines like the piperidine nitrogen.[1][2] This leads to a plausible and efficient forward synthesis pathway.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway: A Two-Stage Approach

The synthesis of this compound can be efficiently achieved in two main stages:

-

Stage 1: Synthesis of the Protected Intermediate: Amide formation at the 3-position of the piperidine ring, starting with the commercially available N-Boc-piperidine-3-carboxylic acid.

-

Stage 2: Deprotection: Removal of the Boc protecting group to yield the final product.

This pathway is advantageous as it utilizes a common and relatively inexpensive starting material and employs well-understood, high-yielding reactions.

Caption: Proposed two-stage synthesis pathway.

Experimental Protocols

Stage 1: Synthesis of tert-butyl 3-(diethylcarbamoyl)piperidine-1-carboxylate

The first stage involves the coupling of N-Boc-piperidine-3-carboxylic acid with diethylamine. The carboxylic acid is first activated to facilitate nucleophilic attack by the amine. Common and effective activating agents for this purpose are carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N-Boc-piperidine-3-carboxylic acid | 229.27 | 10 | 2.29 g |

| Diethylamine | 73.14 | 12 | 1.25 mL |

| EDC | 191.70 | 12 | 2.30 g |

| HOBt | 135.12 | 12 | 1.62 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Saturated aqueous NaHCO₃ solution | - | - | 3 x 20 mL |

| Brine | - | - | 20 mL |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a stirred solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add diethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-(diethylcarbamoyl)piperidine-1-carboxylate.

Stage 2: Deprotection to Yield this compound

The final step is the removal of the acid-labile Boc protecting group. This is typically achieved under acidic conditions, using trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent like dioxane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| tert-butyl 3-(diethylcarbamoyl)piperidine-1-carboxylate | 284.40 | 5 | 1.42 g |

| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |

| Dichloromethane (DCM) | - | - | 5 mL |

| Diethyl ether | - | - | - |

Procedure:

-

Dissolve tert-butyl 3-(diethylcarbamoyl)piperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of DCM and TFA at 0 °C.

-

Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Triturate the residue with cold diethyl ether to precipitate the product as a salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound, likely as the TFA salt. Further purification or conversion to the free base can be performed if necessary.

Causality in Experimental Choices

-

Choice of Protecting Group: The Boc group is selected due to its stability under the basic conditions of the amidation reaction and its facile removal under acidic conditions that are orthogonal to the amide bond.

-

Amide Coupling Reagents: The use of EDC/HOBt is a standard and highly efficient method for amide bond formation, minimizing racemization if a chiral center were present and reducing the formation of unwanted byproducts.

-

Deprotection Conditions: TFA is a strong acid that cleaves the Boc group efficiently at room temperature, producing volatile byproducts (isobutylene and carbon dioxide), which simplifies the workup procedure.

Self-Validating System and Trustworthiness

The described protocol forms a self-validating system. The progress of each step can be reliably monitored by standard analytical techniques such as TLC and NMR. The expected spectroscopic data for the intermediate and final product will confirm the success of each transformation. For instance, in the first step, the disappearance of the carboxylic acid proton signal and the appearance of the characteristic ethyl group signals in the ¹H NMR spectrum will validate the amide formation. In the second step, the disappearance of the tert-butyl signal from the Boc group will confirm successful deprotection.

Conclusion

The synthesis of this compound can be reliably achieved through a straightforward two-stage process involving amide coupling of N-Boc-piperidine-3-carboxylic acid followed by acidic deprotection. This approach is rooted in well-established synthetic methodologies, ensuring high yields and purity of the final product. This guide provides a robust framework for researchers and drug development professionals to access this valuable substituted piperidine derivative for further investigation.

References

- CN106831540A - (S)

- CN103012183A - Prepar

- US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-8. [Link]

-

Peptideweb.com. Synthesis protocols. [Link]

-

Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

Beresneva, T., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(23), 5698. [Link]

- WO2006013550A3 - Process for prepar

-

Szafraniec, M. J., et al. (2022). Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules, 27(19), 6206. [Link]

-

TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier. [Link]

-

Synthesis with Florencio Zaragoza. (2022, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. [Link]

-

Pham, D. T., et al. (2019). An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide from m-Toluic Acid. ResearchGate. [Link]

-

Horning, E. C., et al. 3-CARBETHOXYCOUMARIN. Organic Syntheses. [Link]

- CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.

-

ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

- WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.

Sources

Physicochemical properties of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 1018504-07-8). As a derivative of nipecotic acid, a known GABA reuptake inhibitor, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug development.[1] This document synthesizes available data, presents robust, field-proven experimental protocols for property determination, and offers insights into the causal relationships between molecular structure and physicochemical behavior. All methodologies are presented as self-validating systems to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's characteristics for applications ranging from early-stage discovery to formulation development.

Introduction and Molecular Identity

This compound is a synthetic organic compound built upon the piperidine-3-carboxylic acid (nipecotic acid) scaffold. The piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its conformational properties and ability to serve as a versatile scaffold.[2] The parent molecule, nipecotic acid, is a well-characterized inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives promising candidates for research into neurological disorders.[1][3]

The addition of a diethylcarbamoyl group to the piperidine nitrogen fundamentally alters the molecule's properties compared to its parent acid. This N-acylation neutralizes the basicity of the piperidine nitrogen, transforming it into a tertiary amide, which influences solubility, lipophilicity, and hydrogen bonding capacity. Understanding these modified properties is paramount for predicting the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and its potential as a drug candidate.

Chemical Structure

The structure consists of a piperidine ring substituted at the 3-position with a carboxylic acid and at the 1-position (nitrogen) with a N,N-diethylcarbamoyl group.

Caption: Structure of this compound.

Key Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1018504-07-8 | [4] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [4] |

| Molecular Weight | 228.29 g/mol | [4] |

| SMILES | O=C(C1CN(C(N(CC)CC)=O)CCC1)O | [4] |

Core Physicochemical Properties

The interplay of the acidic carboxyl group, the polar tertiary amide, and the nonpolar piperidine ring and ethyl groups governs the compound's overall physicochemical profile. These properties are critical predictors of its behavior in biological and chemical systems.

| Property | Value / Predicted Range | Significance in Drug Development |

| pKa | ~3.5 - 4.5 (Predicted) | Governs ionization state, solubility, and receptor binding. |

| logP | ~0.5 - 1.5 (Predicted) | Indicates lipophilicity; affects membrane permeability and solubility. |

| Aqueous Solubility | Low to Moderate (Predicted) | Crucial for formulation, administration, and bioavailability. |

| Melting Point (°C) | Not Found (Solid expected) | Affects stability, purity assessment, and formulation processes. |

Acidity (pKa)

The pKa value quantifies the acidity of the carboxylic acid group. At physiological pH (~7.4), a compound with a pKa in the predicted range of 3.5-4.5 will be almost entirely deprotonated to its carboxylate form. This ionization is a primary determinant of aqueous solubility and the nature of its interactions with biological targets.

Expert Insight: While a direct experimental pKa for this molecule is not available in the cited literature, the predicted pKa of a structurally similar compound, N-BOC-amino-piperidinyl-1,1-carboxylic acid, is 3.36 ± 0.20.[5] This provides a strong basis for estimating the pKa of the target compound, as the electronic effects of the N-Boc and N-diethylcarbamoyl groups on the distant carboxylic acid are expected to be comparable.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the key measure of a compound's lipophilicity. It dictates how the molecule partitions between lipidic (e.g., cell membranes) and aqueous (e.g., cytosol, blood) environments. A balanced logP is often essential for oral bioavailability.

Expert Insight: A predicted XlogP value for the related tert-butyl 3-carbamoylpiperidine-1-carboxylate is 0.5, suggesting it is moderately hydrophilic.[6] Given the replacement of a tert-butyl group with two ethyl groups, the logP of our target compound is expected to be in a similar range, possibly slightly higher. This value suggests the compound may have sufficient aqueous solubility for handling while retaining enough lipophilicity to facilitate membrane transport.

Melting Point

The melting point is a fundamental indicator of purity and solid-state stability. The introduction of the N-diethylcarbamoyl group disrupts the crystalline packing that would be present in the parent nipecotic acid, which exists as a zwitterion with strong intermolecular ionic interactions.

Expert Insight: Direct experimental data is unavailable. However, comparing related structures demonstrates the profound impact of the N-substituent on the melting point.

| Compound Name | N-Substituent | Melting Point (°C) | Source |

| (R)-(-)-3-Piperidinecarboxylic acid | -H | 251-255 | [7] |

| (S)-(+)-3-Piperidinecarboxylic acid | -H | 254 (dec.) | [8] |

| 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid | -Boc | 159-162 |

The high melting points of the parent acids are due to their zwitterionic nature. The N-Boc derivative, which cannot form a zwitterion, has a significantly lower melting point. It is expected that this compound will also have a substantially lower melting point than the parent acid, likely in a range similar to or slightly lower than the N-Boc analog due to its less rigid N-substituent.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, direct experimental measurement is indispensable. The following protocols are presented as robust, self-validating workflows.

Workflow for pKa and logP Determination

Caption: Integrated workflow for experimental pKa and logP determination.

Protocol: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution of the compound as a strong base is added, allowing for the direct determination of the pKa.[9][10]

Rationale: Potentiometric titration is a high-precision technique that directly measures the buffering capacity of the analyte as it is neutralized. The pKa corresponds to the pH at which the acid and its conjugate base are in equal concentration, which is the midpoint of the titration curve's buffer region and the inflection point of the first derivative plot.[10]

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~50 mL of deionized, carbonate-free water. Gentle warming or sonication may be used if necessary.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the volume of NaOH required to neutralize 50% of the acid).

-

For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. A blank titration (water without the compound) should also be run to correct for any background effects.

Protocol: logP Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water after they have reached equilibrium.[9][11]

Rationale: The shake-flask method is the definitive technique for measuring the thermodynamic partition coefficient. By allowing the two immiscible phases to fully equilibrate with the solute, it provides a true measure of its partitioning behavior. Subsequent analysis by a sensitive method like HPLC ensures accurate quantification even at low concentrations.[12]

Step-by-Step Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water in a separatory funnel for 24 hours at 25°C. Allow the layers to separate completely. These pre-saturated solvents will be used for the experiment.

-

Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the pre-saturated n-octanol.

-

Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated water.

-

Equilibration: Seal the vial and shake it vigorously using a mechanical shaker for at least 4 hours (24 hours is preferred for full equilibration) at a constant temperature (25°C).

-

Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve must be generated for quantification.

-

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]) .[13]

-

Validation: The experiment should be performed in triplicate. The sum of the mass of the compound recovered from both phases should be >95% of the initial mass to ensure no significant loss due to degradation or adsorption.

Protocol: Aqueous Solubility Determination

This protocol determines the thermodynamic equilibrium solubility of the compound in an aqueous buffer.[14]

Rationale: This method ensures that a true equilibrium is reached between the dissolved solute and the excess solid, providing the most relevant solubility value for pharmaceutical applications. Visual inspection and subsequent concentration analysis provide complementary validation.[15]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (25°C) for 24 hours to allow it to reach equilibrium.

-

Phase Separation: After 24 hours, visually confirm that excess solid remains. Centrifuge the sample at high speed (>10,000 x g) for 20 minutes to pellet the undissolved solid.

-

Analysis: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated HPLC-UV or LC-MS method against a calibration curve.

-

Validation: The experiment must be performed in triplicate. The presence of undissolved solid at the end of the experiment is essential for confirming that the solution was saturated.

Synthesis and Broader Context

Synthetic Considerations

The synthesis of this compound would typically proceed from piperidine-3-carboxylic acid. A plausible synthetic route involves the reaction of the secondary amine of the piperidine ring with diethylcarbamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct. The carboxylic acid may require protection (e.g., as a methyl or ethyl ester) prior to this step, followed by a final deprotection/hydrolysis step to yield the target compound.

Relationship Between Properties and Drug Development

The physicochemical properties detailed herein are not merely academic data points; they are critical inputs for predictive models and decision-making throughout the drug discovery pipeline.

Caption: Relationship between core properties and drug development stages.

Conclusion

This compound possesses a unique combination of structural features that result in a distinct physicochemical profile. While direct experimental data is sparse, analysis of related compounds allows for reliable predictions of its pKa, logP, and melting behavior. The provided experimental protocols offer a clear and robust pathway for the definitive characterization of these critical parameters. A thorough understanding and precise measurement of these properties are foundational for any further investigation into the compound's biological activity and its potential development as a therapeutic agent.

References

-

Chem-Impex. 1-Z-Piperidine-3-carboxylic acid. Available at: [Link]

-

Wikipedia. Isonipecotic acid. Available at: [Link]

-

Papagiouvannis, G., Theodosis-Nobelos, P., & Rekka, E. A. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 6984. Available at: [Link]

-

Chemsrc. CAS#:53601-94-8 | 4-oxo-piperidine-1,3-dicarboxylic acid diethyl ester. Available at: [Link]

- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

NIST. 3-Piperidinecarboxamide, N,N-diethyl-. Available at: [Link]

-

National Institutes of Health. 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate. Available at: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

Ukrformin, T. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4845. Available at: [Link]

-

Berg, L. C., et al. (2016). Development of Methods for the Determination of pKa Values. Acta Pharmaceutica, 66(1), 1-22. Available at: [Link]

-

Olsen, B. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1201-1203. Available at: [Link]

-

ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]

-

National Institutes of Health. Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link]

-

European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). Standard Operating Procedure for solubility testing. Available at: [Link]

-

Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. Available at: [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

PubChemLite. 3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (C11H20N2O3). Available at: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Creative Biolabs. Solubility Assessment Service. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

- Google Patents. WO2006013550A3 - Process for preparation of piperidine carboxylic acid.

-

Chemistry LibreTexts. 21.1: Naming Carboxylic Acid Derivatives. Available at: [Link]

-

Mol-Instincts. Synthesis of 4-(3-cyclopentylmethyl-4-methoxyphenyl)piperidine-1-carboxylic acid amide. Available at: [Link]

Sources

- 1. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1018504-07-8|this compound|BLD Pharm [bldpharm.com]

- 5. N-BOC-AMINO-PIPERIDINYL-1,1-CARBOXYLIC ACID | 252720-31-3 [chemicalbook.com]

- 6. PubChemLite - 3-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (C11H20N2O3) [pubchemlite.lcsb.uni.lu]

- 7. (R)-(-)-3-哌啶甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. (S)-(+)-3-Piperidinecarboxylic acid 97 59045-82-8 [sigmaaldrich.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. enamine.net [enamine.net]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

An In-depth Technical Guide to 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid (CAS: 1018504-07-8)

Foreword

This technical guide offers a comprehensive exploration of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, a substituted piperidine derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. While specific experimental data for this compound (CAS No. 1018504-07-8) is not extensively available in peer-reviewed literature, this document synthesizes foundational chemical principles, data from commercial suppliers, and established knowledge of structurally related compounds to provide a robust and scientifically grounded resource. The insights herein are intended to guide experimental design, from synthesis and characterization to the exploration of its potential biological activities.

Molecular Overview and Physicochemical Properties

This compound belongs to the class of N-acyl piperidine carboxylic acids. Its structure features a piperidine ring, which is a ubiquitous scaffold in pharmaceuticals due to its favorable pharmacokinetic properties.[1] The nitrogen atom of the piperidine ring is functionalized with a diethylcarbamoyl group, and a carboxylic acid moiety is present at the 3-position. This substitution pattern suggests a molecule with both hydrogen bond donor and acceptor capabilities, influencing its solubility and potential interactions with biological targets.

The core structure is derived from piperidine-3-carboxylic acid, also known as nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake.[1] The addition of the N-diethylcarbamoyl group significantly alters the molecule's lipophilicity and electronic distribution compared to its parent compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1018504-07-8 | [2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [2] |

| Molecular Weight | 228.29 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| SMILES Code | O=C(C1CN(C(N(CC)CC)=O)CCC1)O | |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

For comparative purposes, the physical properties of the aromatic analog, N,N-Diethylnicotinamide, are presented below. While the saturated piperidine ring of our target compound imparts greater conformational flexibility, these values for its aromatic counterpart can offer a preliminary estimation of properties like boiling point and density.

Table 2: Physicochemical Properties of N,N-Diethylnicotinamide (CAS: 59-26-7)

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [5] |

| Molecular Weight | 178.23 g/mol | [5] |

| Appearance | Clear light yellow viscous liquid or crystalline solid | [5] |

| Melting Point | 23-24 °C | |

| Boiling Point | 296-300 °C | |

| Density | 1.06 g/mL at 25 °C | |

| Solubility | Soluble in water | [5] |

Synthesis and Purification

While a specific, validated synthesis for this compound is not published, a logical and robust synthetic route can be proposed based on standard organic chemistry principles, specifically amide bond formation. The most direct approach involves the acylation of piperidine-3-carboxylic acid (nipecotic acid) with diethylcarbamoyl chloride.

Proposed Synthetic Workflow

The reaction involves the nucleophilic attack of the secondary amine of piperidine-3-carboxylic acid on the electrophilic carbonyl carbon of diethylcarbamoyl chloride. A base is required to neutralize the hydrochloric acid byproduct. The carboxylic acid group of nipecotic acid may need to be protected, for instance as a methyl or ethyl ester, to prevent side reactions, followed by a final deprotection step.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of Piperidine-3-carboxylic acid

-

Suspend piperidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride.

Step 2: N-Acylation

-

Dissolve the crude methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes).

-

Cool the solution to 0 °C.

-

Add triethylamine (2.5 eq) dropwise.

-

Add a solution of diethylcarbamoyl chloride (1.1 eq) in DCM (2 volumes) dropwise.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected product.

Step 3: Saponification

-

Dissolve the crude methyl 1-(diethylcarbamoyl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 volumes).

-

Add lithium hydroxide monohydrate (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Purification

The final product, being a carboxylic acid, can be purified by several methods:

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system is the preferred method for achieving high purity.

-

Column Chromatography: Purification can be performed on silica gel using a gradient of methanol in dichloromethane.

-

Preparative HPLC: For obtaining highly pure material for biological assays, reversed-phase preparative HPLC can be employed.

Structural Elucidation and Analytical Methodologies

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational flexibility of the piperidine ring and restricted rotation around the N-C(O) amide bond, which can lead to broadened signals or the presence of rotamers.[6] Key expected signals include triplets and quartets for the ethyl groups of the diethylcarbamoyl moiety, and a series of multiplets for the piperidine ring protons. The proton of the carboxylic acid will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, as well as signals for the aliphatic carbons of the piperidine ring and the ethyl groups.[7] The presence of rotamers can also lead to the appearance of more than the expected number of signals.[6]

-

2D NMR (COSY, HSQC): These experiments would be crucial to definitively assign the proton and carbon signals of the piperidine ring.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 229.15 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 227.14 would be observed.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion would likely show characteristic fragmentation patterns for piperidine derivatives. Common fragmentation pathways include α-cleavage adjacent to the piperidine nitrogen and loss of the diethylcarbamoyl group or the carboxylic acid group.[3]

Caption: General analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound.

-

Reversed-Phase HPLC: A C18 column would be suitable. Due to the polar nature of the carboxylic acid, an acidic mobile phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (acetonitrile or methanol) would be used.[8] This suppresses the ionization of the carboxyl group, leading to better peak shape and retention.

-

Detection: UV detection might be challenging due to the lack of a strong chromophore. A wavelength of ~210 nm may be used. More universal detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more suitable.[9] Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful approach for both separation and identification.

Table 3: Hypothetical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules.[8] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the analyte. |

| Mobile Phase B | Acetonitrile | Common organic modifier. |

| Gradient | 10% to 90% B over 15 min | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[8] |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detector | CAD or Mass Spectrometer | For sensitive detection of a non-chromophoric compound.[9] |

Potential Applications and Pharmacological Context

The piperidine scaffold is a cornerstone in modern drug design, present in numerous approved pharmaceuticals.[1][10] Derivatives of piperidine-3-carboxylic acid, in particular, have been investigated for a range of biological activities.

-

Neurological Disorders: As the parent compound, nipecotic acid, is a GABA reuptake inhibitor, derivatives of this structure are often explored for their potential in treating neurological conditions such as epilepsy and anxiety. N-substituted analogs have been designed to improve blood-brain barrier penetration and modulate activity.[11]

-

Alzheimer's Disease: Some N-substituted piperidine derivatives have been investigated as multi-target agents for Alzheimer's disease, combining acetylcholinesterase inhibition with antioxidant properties.[11]

-

Platelet Aggregation Inhibition: A study on piperidine-3-carboxamides, including a 1-decyl-3-(N,N-diethylcarbamoyl)piperidine analog, demonstrated activity as human platelet aggregation inhibitors.[12] This suggests that our target compound could be explored for similar cardiovascular applications.

The introduction of the diethylcarbamoyl group at the N1 position modulates the lipophilicity and hydrogen bonding capacity of the nipecotic acid scaffold, which could lead to novel pharmacological profiles. The specific biological activity of this compound remains to be determined through experimental screening.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, precautions should be based on the functional groups present and data from similar compounds.

-

General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Potential Hazards: As a carboxylic acid, it may be irritating to the skin, eyes, and respiratory tract. The piperidine moiety is a basic amine. Avoid inhalation of dust or powder.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a derivative of the biologically relevant nipecotic acid scaffold. While direct experimental data is limited, this guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The proposed protocols for synthesis and analysis offer a starting point for researchers interested in exploring this compound. Given the diverse biological activities of related N-substituted piperidine-3-carboxylic acid derivatives, this molecule represents a promising candidate for screening in various therapeutic areas, particularly in neurology and cardiovascular disease. Further experimental investigation is warranted to fully elucidate its physicochemical properties and pharmacological potential.

References

- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

Halket, J. M., & Zaikin, V. G. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

-

Zocoler, M. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(5), 485-494. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5497, N,N-Diethylnicotinamide. Retrieved from [Link]

- BenchChem. (2025). Application Note: HPLC Analysis of 1-Carbamoylpiperidine-3-carboxylic acid for Pharmaceutical Quality Control.

- Google Patents. (n.d.). CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids.

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 3595. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]

-

Vereshchagin, A. N., & Frolov, N. A. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

-

Lilienkampf, A., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111634. [Link]

-

ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

-

Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. N,N-Diethylnicotinamide | C10H14N2O | CID 5497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmaceutical agents.[1][2] This guide provides a comprehensive technical overview of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, a molecule of significant interest due to its unique structural amalgamation of a piperidine ring, a diethylcarbamoyl group, and a carboxylic acid moiety. We will delve into its synthesis, structural characterization, conformational dynamics, and prospective applications, offering a foundational resource for its exploration in drug discovery and development.

Introduction: The Piperidine Motif in Pharmacology

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design.[3] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2][4] The therapeutic success of piperidine-containing compounds stems from their ability to present functional groups in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. The title compound, this compound, combines this established scaffold with functional groups that offer diverse interaction capabilities, making it a compelling subject for detailed structural and functional analysis.

Synthesis and Structural Elucidation

The synthesis of this compound typically originates from piperidine-3-carboxylic acid (nipecotic acid). The addition of the diethylcarbamoyl group to the piperidine nitrogen modifies the molecule's polarity and hydrogen bonding potential, which can significantly influence its pharmacokinetic and pharmacodynamic properties.

General Synthetic Approach:

A common synthetic route involves the acylation of piperidine-3-carboxylic acid with diethylcarbamoyl chloride.

Experimental Protocol: N-Acylation of Piperidine-3-carboxylic Acid

-

Reaction Setup: Piperidine-3-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane, along with a tertiary amine base (e.g., triethylamine) to act as an acid scavenger.

-

Reagent Addition: Diethylcarbamoyl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the title compound.

Structural Verification:

The definitive structure of this compound is confirmed through a combination of spectroscopic methods.

Table 1: Spectroscopic Data Interpretation

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl protons of the diethylcarbamoyl group, complex multiplets for the piperidine ring protons, and a downfield, exchangeable proton for the carboxylic acid.[5] |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid (typically in the 160-185 ppm range), along with signals for the piperidine and ethyl carbons.[6][7] |

| IR Spectroscopy | A strong C=O stretching vibration for the tertiary amide (around 1650-1690 cm⁻¹) and another for the carboxylic acid (around 1720 cm⁻¹). A broad O-H stretch for the carboxylic acid is also expected.[8] |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound, confirming its molecular formula. |

Conformational Analysis: The Dynamic Piperidine Ring

The six-membered piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. For a substituted piperidine like the title compound, the substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" between two chair conformers.

The conformational preference is a critical determinant of biological activity. Generally, bulky substituents favor the equatorial position to avoid unfavorable 1,3-diaxial interactions.[9] In 4-substituted piperidines, the conformational preferences often mirror those of similarly substituted cyclohexanes. However, the presence of the N-diethylcarbamoyl group introduces additional complexity. N-acylation can introduce a partial double bond character between the carbonyl carbon and the nitrogen, potentially influencing the conformational equilibrium.

Diagram 2: Conformational Equilibrium of the Piperidine Ring

Caption: The equilibrium between the two chair conformations of the substituted piperidine ring.

Computational modeling and advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, are invaluable for determining the predominant conformation in solution.

Potential in Drug Discovery

Piperidine derivatives exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial effects.[4][10] The specific biological activity is highly dependent on the nature and position of the substituents on the piperidine ring.

The structural features of this compound suggest several potential avenues for research:

-

CNS Disorders: The core structure is related to nipecotic acid, a known GABA reuptake inhibitor.

-

Antimicrobial Agents: Novel sulfonyl piperidine carboxamide derivatives have been synthesized and shown to have antimicrobial activity.[11]

-

Anticancer Activity: N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells.[12]

-

Anti-osteoporosis: Piperidine-3-carboxamide derivatives have been evaluated as potential anti-osteoporosis agents targeting Cathepsin K.[13]

The diethylcarbamoyl and carboxylic acid groups provide opportunities for hydrogen bonding and ionic interactions with biological targets, while the piperidine ring serves as a rigid scaffold.

Conclusion

This compound represents a molecule with considerable potential for further investigation in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally determined using standard spectroscopic techniques. The conformational flexibility of the piperidine ring is a key feature that will influence its biological activity. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for the rational design of novel therapeutic agents based on this promising scaffold.

References

- Vertex AI Search. (2023, February 2).

- Vertex AI Search. (2023, February 2).

- Vertex AI Search. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.

- Vertex AI Search. (2024, July 26).

- Vertex AI Search. (2025). A Comparative Guide to the Conformational Analysis of Substituted Piperidin-4-ones - Benchchem.

- Vertex AI Search. (2023, February 9).

- Vertex AI Search. (1991, June). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts - PubMed.

- Vertex AI Search. (2025).

- Vertex AI Search. (2025). An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid - Benchchem.

- Vertex AI Search. (2025). In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid - Benchchem.

- Vertex AI Search. (2025). Technical Support Center: Synthesis of 1-Carbamoylpiperidine-3-carboxylic acid - Benchchem.

- Vertex AI Search. (2021).

- Vertex AI Search. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH.

- Vertex AI Search. (2025, December 1).

- Vertex AI Search.

- Vertex AI Search.

- Vertex AI Search. Spectra Problem #7 Solution.

- Vertex AI Search. (2017, June 13).

- Vertex AI Search. (2023).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ijnrd.org [ijnrd.org]

- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. mdpi.com [mdpi.com]

- 8. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 9. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 1-(Diethylcarbamoyl)piperidine-3-carboxylic Acid

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. Given that specific experimental data for this compound is not extensively available in public literature, this document serves as a predictive framework and a practical guide for researchers. We will leverage data from structurally analogous compounds and established principles of pharmaceutical sciences to forecast its behavior and provide detailed, field-proven protocols for its empirical determination.

Foundational Physicochemical Profile

Understanding the fundamental physicochemical properties of a molecule is paramount to predicting its behavior in various experimental and physiological systems. This compound (Molecular Formula: C₁₁H₂₀N₂O₃, Molecular Weight: 228.29 g/mol ) possesses key structural features that govern its solubility and stability: a piperidine ring, a tertiary amide (diethylcarbamoyl group), and a carboxylic acid moiety.[1][2]

The interplay of these functional groups dictates the molecule's polarity, ionization state (pKa), and hydrogen bonding capacity, which are critical determinants of its overall profile. The carboxylic acid group is expected to be acidic, while the piperidine nitrogen, due to the electron-withdrawing nature of the adjacent carbonyl group, will be weakly basic.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale & Basis for Prediction |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar piperidine-3-carboxylic acid derivatives. |

| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is anticipated to have a pKa in this range, which is characteristic of aliphatic carboxylic acids. |

| pKa (basic) | ~2.0 - 3.0 | The nitrogen atom is part of an amide linkage, significantly reducing its basicity compared to a simple piperidine ring. |

| LogP | < 1.5 | The presence of polar functional groups (carbamoyl and carboxylic acid) suggests a preference for aqueous environments and thus lower lipophilicity. |

Solubility Profile: A Predictive and Experimental Guide

A compound's solubility is a critical parameter influencing its bioavailability and developability.[3][4] We can predict that the solubility of this compound will be highly dependent on the pH of the medium due to the ionizable carboxylic acid group.

-

In acidic media (pH < pKa of the carboxyl group): The carboxylic acid will be protonated and uncharged, likely leading to lower aqueous solubility.

-

In neutral to basic media (pH > pKa of the carboxyl group): The carboxylic acid will be deprotonated to form a carboxylate salt, which is expected to significantly enhance aqueous solubility.

Experimental Determination of Solubility

To empirically determine the solubility, both kinetic and thermodynamic methods are recommended. Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock (often in DMSO), while thermodynamic solubility represents the true equilibrium concentration.[5] The shake-flask method remains the gold standard for determining thermodynamic solubility.[6]

Protocol 1: Equilibrium (Thermodynamic) Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, pH-buffered solutions from 2.0 to 10.0, 0.9% saline, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C and 37°C) for a period sufficient to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved material.[3]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.[3]

-

Quantification: Dilute the filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] The measured concentration is the equilibrium solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Table 2: Illustrative Solubility Data for this compound

| Solvent/Medium | Temperature (°C) | Predicted Solubility (µg/mL) | Expected Behavior |

| Purified Water | 25 | 500 - 1500 | Moderately soluble |

| pH 2.0 Buffer | 25 | < 100 | Low solubility (acid form) |

| pH 7.4 Buffer | 37 | > 2000 | High solubility (salt form) |

| Ethanol | 25 | > 10000 | Freely soluble |

| DMSO | 25 | > 50000 | Very soluble |

Stability Profile and Forced Degradation

Assessing the chemical stability of a new chemical entity is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[8] Forced degradation studies are performed to identify likely degradation products and establish a stability-indicating analytical method.[9][10]

Predicted Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways under stress conditions:

-

Hydrolysis: The tertiary amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would yield piperidine-3-carboxylic acid and diethylamine.

-

Oxidation: The piperidine ring, particularly the tertiary amine, could be susceptible to oxidation, potentially leading to the formation of an N-oxide or ring-opened products.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group might occur.

Protocol 2: Forced Degradation Study

A typical forced degradation study involves exposing the compound in solution and as a solid to various stress conditions.[10]

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8-24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 8-24 hours.

-

Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for 48-72 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At designated time points, withdraw samples. Neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are adequately formed and can be resolved from the parent compound.

Caption: Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Method

A stability-indicating analytical method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.[11][12][13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8][14]

-

Methodology: A reversed-phase HPLC method using a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (like acetonitrile or methanol) would be the starting point.

-

Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification. Mass spectrometry (MS) detection is invaluable for identifying the mass of degradation products, which aids in structure elucidation.[15]

Table 3: Illustrative Forced Degradation Results

| Stress Condition | Duration | % Degradation (Predicted) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C | 48h | ~15% | Piperidine-3-carboxylic acid, Diethylamine |

| 0.1 M NaOH, RT | 24h | ~10% | Piperidine-3-carboxylic acid, Diethylamine |

| 3% H₂O₂, RT | 24h | ~5% | N-oxide derivative |

| Thermal (80°C) | 72h | < 2% | Minimal degradation |

| Photolytic (ICH Q1B) | 7 days | < 1% | Negligible degradation |

Summary and Recommendations

This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound.

-

Solubility: The compound is predicted to be a weakly acidic molecule with pH-dependent aqueous solubility. It is expected to be sparingly soluble in acidic conditions and highly soluble in neutral to alkaline conditions.

-

Stability: The primary degradation pathway is likely to be hydrolysis of the amide bond under strong acidic or basic conditions. The molecule is predicted to be relatively stable to oxidation, heat, and light.

Recommendations for Handling and Storage: For routine laboratory use, it is recommended to store the solid material in a well-sealed container at refrigerated temperatures (2-8°C) and protected from light. Stock solutions should ideally be prepared fresh. For short-term storage, buffered solutions at a neutral pH are preferable to unbuffered aqueous solutions to minimize potential hydrolysis.

This document provides the foundational knowledge and experimental framework necessary for any researcher or drug development professional to thoroughly characterize this compound.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Stability Indicating HPLC Method Development: A Review. Semantic Scholar.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Stability Indicating HPLC Method Development: A Review. IJPPR.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.

- Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.

- An In-depth Technical Guide to the Physicochemical Characteristics of 1-Carbamoylpiperidine-3-carboxylic Acid. Benchchem.

- In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid. Benchchem.

- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.

- An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid. Benchchem.

- 1018504-07-8|this compound|BLD Pharm.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

- This compound (CAS No. 1018504-07-8) Suppliers. ChemicalRegister.

Sources

- 1. 1018504-07-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound (CAS No. 1018504-07-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. rheolution.com [rheolution.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ijpsr.com [ijpsr.com]

- 13. irjpms.com [irjpms.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of N-acyl Piperidine-3-carboxylic Acids: A Technical Guide to Predicted Biological Activity

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically approved drugs and biologically active natural products.[1] Its conformational flexibility and synthetic tractability allow for the precise spatial arrangement of functional groups, making it an ideal core for designing targeted therapeutics. This technical guide delves into the N-acyl piperidine-3-carboxylic acid chemotype, a versatile class of molecules demonstrating a remarkable breadth of predicted and validated biological activities. We will explore the structural nuances that drive these activities, provide detailed methodologies for their evaluation, and synthesize the current understanding of their therapeutic potential, thereby offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Piperidine-3-Carboxylic Acid Scaffold

Piperidine-3-carboxylic acid, also known as nipecotic acid, serves as the foundational structure for the compounds discussed herein.[2] The core structure consists of a saturated six-membered heterocycle with a nitrogen atom and a carboxylic acid group at the 3-position. The N-acyl substitution provides a critical handle for modifying the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications profoundly influence the compound's pharmacokinetic profile and its interaction with biological targets. The carboxylic acid moiety, on the other hand, often serves as a key interaction point, forming hydrogen bonds or ionic interactions within the active sites of enzymes or receptors. This dual functionality makes the N-acyl piperidine-3-carboxylic acid scaffold a rich platform for combinatorial synthesis and the exploration of diverse biological activities.

Predicted Biological Activities and Mechanisms of Action

The inherent structural features of N-acyl piperidine-3-carboxylic acids have led to their investigation across a wide spectrum of therapeutic areas. The following sections detail the most prominent predicted activities, the underlying mechanisms, and the structure-activity relationships (SAR) that govern their potency and selectivity.

Neuroprotective and Neuromodulatory Activities

A significant body of research has focused on the potential of N-acyl piperidine-3-carboxylic acid derivatives in treating neurodegenerative disorders and other neurological conditions.

Mechanism of Action: The neuroprotective effects of these compounds are often multi-faceted. One key mechanism is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine are increased in the synaptic cleft, a strategy central to the symptomatic treatment of Alzheimer's disease. Furthermore, certain derivatives have shown the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[3] Additional neuroprotective mechanisms include antioxidant activity, modulation of monoamine oxidase (MAO) to regulate neurotransmitter levels, and inhibition of GABA reuptake.[2][4]

Structure-Activity Relationship (SAR):

-

The nature of the N-acyl group is critical. Aromatic and heteroaromatic acyl groups often contribute to potency through π-π stacking interactions within the active sites of enzymes like AChE.

-

The length and flexibility of the linker between the piperidine nitrogen and the acyl group can influence binding affinity.

-

Substituents on the aromatic acyl group can modulate activity and selectivity. For example, electron-withdrawing groups may enhance inhibitory activity against certain targets.

Enzyme Inhibition in Oncology and Metabolic Diseases

The N-acyl piperidine-3-carboxylic acid scaffold has proven to be a versatile template for designing inhibitors of various enzymes implicated in cancer and metabolic disorders.

2.2.1 Peroxisome Proliferator-Activated Receptor (PPAR) Agonism:

Certain derivatives have been identified as dual agonists of PPARα and PPARγ.[5] PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[6] Agonism of PPARα is associated with reduced triglycerides, while PPARγ agonism improves insulin sensitivity.[6]

Mechanism of Action: As agonists, these compounds bind to the ligand-binding domain of PPARs. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Diagram: PPARγ Signaling Pathway

Caption: PPARγ signaling pathway activation by an N-acyl piperidine-3-carboxylic acid agonist.

2.2.2 Anticancer Activity:

Derivatives of N-acyl piperidines have demonstrated cytotoxic activity against various cancer cell lines.[7] The mechanisms are diverse and target-dependent, including inhibition of kinases like Anaplastic Lymphoma Kinase (ALK) and enzymes involved in tumor progression such as Farnesyltransferase (FTase).[8]

Structure-Activity Relationship (SAR):

-

For ALK inhibition, specific carboxamide derivatives have shown potent activity, with the substitution pattern on the acyl group being a key determinant of potency.

-

In the case of FTase inhibition, all four substituent positions on the piperidine ring were found to be important for activity.[8]

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. N-acyl piperidine-3-carboxylic acid derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10]

Mechanism of Action: The exact mechanisms of antimicrobial action are still under investigation and likely vary depending on the specific derivative and the target organism. Potential mechanisms include disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Structure-Activity Relationship (SAR): The lipophilicity and electronic properties of the N-acyl group play a significant role in antimicrobial activity. Increased lipophilicity can enhance membrane permeability, while specific functional groups may be required for interaction with microbial targets. For instance, sulfonyl piperidine carboxamide derivatives have demonstrated notable antimicrobial and antifungal activity.[9]

Methodologies for Activity Prediction and Validation

A combination of computational and experimental approaches is essential for the discovery and optimization of N-acyl piperidine-3-carboxylic acid derivatives.

Computational Approaches

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is used to elucidate binding modes, predict binding affinities, and guide the design of more potent inhibitors.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful for understanding the steric and electrostatic requirements for optimal activity.

Diagram: Drug Discovery Workflow

Caption: Iterative workflow for the discovery and development of N-acyl piperidine-3-carboxylic acid-based drugs.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of N-acyl piperidine-3-carboxylic acids.

3.2.1 General Synthesis of N-acyl piperidine-3-carboxylic acids

This protocol describes a typical amide coupling reaction starting from piperidine-3-carboxylic acid (nipecotic acid).

-

Protection of the Carboxylic Acid (if necessary): Dissolve piperidine-3-carboxylic acid in a suitable solvent (e.g., methanol). Add a protecting agent (e.g., thionyl chloride for esterification) dropwise at 0°C. Stir the reaction at room temperature until completion, monitored by TLC.

-

Amide Coupling: Dissolve the protected piperidine-3-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by the desired acyl chloride or carboxylic acid with a coupling agent (e.g., HATU). Stir the reaction at room temperature until completion.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection (if necessary): If the carboxylic acid was protected, perform the appropriate deprotection step (e.g., saponification of an ester with NaOH).

3.2.2 MTT Assay for Cytotoxicity (IC50 Determination)